Cas no 94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene)

1-Bromo-2-((methoxymethoxy)methyl)benzene is a versatile aromatic compound featuring both a bromo substituent and a methoxymethoxymethyl functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules through further functionalization or coupling reactions. The bromine atom allows for efficient cross-coupling reactions, such as Suzuki or Heck reactions, while the methoxymethoxymethyl group serves as a protected alcohol precursor, offering stability under various reaction conditions. Its well-defined reactivity profile and compatibility with diverse synthetic methodologies make it a useful reagent in pharmaceutical and materials chemistry research. The compound is typically handled under inert conditions to preserve its integrity.
1-Bromo-2-((methoxymethoxy)methyl)benzene structure
94236-21-2 structure
Product Name:1-Bromo-2-((methoxymethoxy)methyl)benzene
CAS No:94236-21-2
MF:C9H11BrO2
MW:231.086442232132
CID:835674
PubChem ID:11845938
Update Time:2025-06-12

1-Bromo-2-((methoxymethoxy)methyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-((methoxymethoxy)methyl)benzene
    • 1-bromo-2-(methoxymethoxymethyl)benzene
    • Benzene, 1-bromo-2-[(methoxymethoxy)methyl]-
    • 2-BrC6H4CH2OMOM
    • 2-bromo-1-(methoxymethoxy)methyl benzene
    • 2-bromobenzyl methoxymethyl ether
    • Benzene,1-bromo-2-[(methoxymethoxy)methyl]
    • 1-Bromo-2-[(methoxymethoxy)methyl]benzene (ACI)
    • CS-13560
    • C11531
    • DTXSID30474356
    • CS-M0248
    • 1-bromo-2-[(methoxymethoxy)methyl]benzene
    • SCHEMBL500785
    • 1-bromo-2-((methoxymethoxy)methyl)-benzene
    • 2-bromo-1-(methoxymethoxymethyl)benzene
    • 94236-21-2
    • 2-Bromo-[1-(methoxymethoxy)methyl]benzene
    • DB-097885
    • AKOS016007353
    • DIZPEZNNOODNQE-UHFFFAOYSA-N
    • MDL: MFCD18207049
    • Inchi: 1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
    • InChI Key: DIZPEZNNOODNQE-UHFFFAOYSA-N
    • SMILES: BrC1C(COCOC)=CC=CC=1

Computed Properties

  • Exact Mass: 229.99400
  • Monoisotopic Mass: 229.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 2.56960

1-Bromo-2-((methoxymethoxy)methyl)benzene Security Information

1-Bromo-2-((methoxymethoxy)methyl)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-2-((methoxymethoxy)methyl)benzene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ,  1-Butyl-3-methylimidazolium tetrachloroferrate ;  overnight, rt
1.2 20 s, 75 - 82 °C
Reference
H3PW12O40-[bmim][FeCl4]: a green catalytic system for alkoxymethylation of alcohols and their one-pot interconversion to acetates and TMS-ethers
Mohammadpoor-Baltork, I.; Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Khosropour, A. R.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 513-524

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Copper-Catalyzed Trifluoromethylation of Allylsilanes
Shimizu, Ryo; Egami, Hiromichi; Hamashima, Yoshitaka; Sodeoka, Mikiko, Angewandte Chemie, 2012, 51(19), 4577-4580

Production Method 3

Reaction Conditions
1.1 Catalysts: Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Chloroform ;  23 min, reflux
Reference
A mild and efficient method for the methoxymethylation and acetylation of alcohols promoted by benzyltriphenylphosphonium tribromide
Shirini, Farhad; Imanzadeh, Gholam Hossein; Mousazadeh, Seyyed Ali Reza; Mohammadpoor-Baltork, Iraj; Abedin, Masoumeh, Chinese Chemical Letters, 2010, 21(10), 1187-1190

Production Method 4

Reaction Conditions
1.1 Catalysts: Copper oxide (CuO) (supported on poly(4-vinylpyridine)) ;  1 min, rt
Reference
P4VPy-CuO nanoparticles as a novel and reusable catalyst: application at the protection of alcohols, phenols and amines
Shirini, Farhad; Fallah-Shojaei, Abdollah; Abedini, Masoumeh; Samavi, Laleh, Journal of the Iranian Chemical Society, 2016, 13(9), 1699-1712

Production Method 5

Reaction Conditions
1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Chloroform ;  0.2 h, reflux
Reference
Melamine trisulfonic acid (MTSA), a new efficient catalyst for the chemoselective methoxymethylation of alcohols
Shirini, Farhad; Zolfigol, Mohammad Ali; Albadi, Jalal, Synthetic Communications, 2010, 40(6), 910-914

Production Method 6

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Diisopropylethylamine ;  0 °C; 2 h, 0 °C; 0 °C → rt; 5 h, rt
Reference
Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation
Runyon, Scott P.; Mosier, Philip D.; Roth, Bryan L.; Glennon, Richard A.; Westkaemper, Richard B., Journal of Medicinal Chemistry, 2008, 51(21), 6808-6828

Production Method 7

Reaction Conditions
Reference
Boron-containing small molecules for topical treatment of fungal infections
, United States, , ,

Production Method 8

Reaction Conditions
Reference
Preparation of tetrahydrodibenzocycloheptapyridines as antidepressants
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Catalysts: Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ;  2.4 h, rt
Reference
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) as efficient catalysts for the methoxymethylation of alcohols under solvent-free conditions
Ghorbani-Vaghei, Ramin; Zolfigol, Mohammad Ali; Amiri, Mostafa; Veisi, Hojat, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 632-635

Production Method 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
Reference
Preparation of hydrolytically-resistant borole derivatives as antibacterial and antiviral therapeutics
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid ;  2 h, rt
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Mirjafari, Arsalan, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Production Method 12

Reaction Conditions
1.1 Solvents: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ;  30 min
Reference
[C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols and their interconversion to acetates and TMS-ethers
Mohammadpoor-Baltork, Iraj; Moghadam, Majid; Tangestaninejad, Shahram; Mirkhani, Valiollah; Khosropour, Ahmad Reza; et al, Comptes Rendus Chimie, 2011, 14(6), 568-579

Production Method 13

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) (sulfamic acid-functionalized) ;  2 - 3 h, rt
Reference
Catalytic application of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for protection of aromatic carbonyl compounds and alcohols: experimental and theoretical studies
Khaef, Sepideh; Zolfigol, Mohammad Ali; Taherpour, Avat Arman; Yarie, Meysam, RSC Advances, 2020, 10(73), 44946-44957

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Boron compounds for the treatment of periodontal disease such as infection involving bacteria, viruses, fungi and/or parasites
, United States, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Water
Reference
Hydrolytically-resistant boron-containing heterocyclic antifungal and antibacterial agents for topical therapy of ungual and periungual infections
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  rt → 0 °C; overnight, rt
Reference
Boron-containing small molecules as anti-inflammatory agents
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis
Baker, Stephen J.; Zhang, Yong-Kang; Akama, Tsutomu; Lau, Agnes; Zhou, Huchen; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4447-4450

1-Bromo-2-((methoxymethoxy)methyl)benzene Raw materials

1-Bromo-2-((methoxymethoxy)methyl)benzene Preparation Products

Additional information on 1-Bromo-2-((methoxymethoxy)methyl)benzene

Introduction to 1-Bromo-2-((methoxymethoxy)methyl)benzene (CAS No. 94236-21-2)

1-Bromo-2-((methoxymethoxy)methyl)benzene, also known by its CAS number 94236-21-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a bromo substituent and a methoxymethoxy-methyl group attached to a benzene ring. These functional groups confer specific chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways.

The molecular formula of 1-Bromo-2-((methoxymethoxy)methyl)benzene is C10H13BrO2, and its molecular weight is approximately 235.11 g/mol. The compound is typically a colorless liquid at room temperature and exhibits moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). Its physical and chemical properties make it suitable for a wide range of applications, from the synthesis of complex organic molecules to the development of novel pharmaceutical agents.

In recent years, 1-Bromo-2-((methoxymethoxy)methyl)benzene has been extensively studied for its potential in the synthesis of bioactive compounds. One notable application is in the preparation of intermediates for the synthesis of anti-cancer drugs. For instance, researchers have utilized this compound as a key building block in the synthesis of substituted benzene derivatives that exhibit potent anti-tumor activity. The bromo substituent allows for facile functionalization through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Stille coupling, which are essential steps in the construction of complex molecular architectures.

Beyond its use in pharmaceutical research, 1-Bromo-2-((methoxymethoxy)methyl)benzene has also found applications in materials science. Its unique structure makes it an attractive candidate for the development of functional materials with tailored properties. For example, it can be used as a precursor in the synthesis of polymers with specific optical or electronic characteristics. The methoxymethoxy-methyl group can be selectively deprotected under mild conditions, allowing for controlled modification of the polymer backbone and the introduction of new functionalities.

The synthetic versatility of 1-Bromo-2-((methoxymethoxy)methyl)benzene has been further highlighted in several recent studies. One such study published in the Journal of Organic Chemistry demonstrated its utility as a starting material for the synthesis of complex natural products. The researchers utilized a sequence of reactions involving palladium-catalyzed cross-coupling and ring-closing metathesis to construct a highly functionalized cyclohexane ring system, which is a common motif in many bioactive natural products.

In addition to its synthetic applications, 1-Bromo-2-((methoxymethoxy)methyl)benzene has been explored for its potential as a ligand in coordination chemistry. The presence of both bromo and methoxymethoxy-methyl groups provides multiple binding sites that can interact with metal centers to form stable complexes. These complexes have shown promise in catalytic applications, particularly in asymmetric catalysis where they can facilitate enantioselective transformations with high efficiency and selectivity.

The environmental impact and safety profile of 1-Bromo-2-((methoxymethoxy)methyl)benzene are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices are recommended to ensure safety in laboratory settings. It is important to note that exposure to brominated compounds can pose health risks if not managed appropriately. Therefore, researchers and industrial users should adhere to standard safety guidelines when working with this compound.

In conclusion, 1-Bromo-2-((methoxymethoxy)methyl)benzene (CAS No. 94236-21-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for organic synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications and improve our understanding of its properties, further solidifying its importance in modern chemistry.

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